Home > Products > Screening Compounds P83871 > Difelikefalin (trifluoroacetate salt)
Difelikefalin (trifluoroacetate salt) -

Difelikefalin (trifluoroacetate salt)

Catalog Number: EVT-10954985
CAS Number:
Molecular Formula: C38H54F3N7O8
Molecular Weight: 793.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Difelikefalin (trifluoroacetate salt) involves several steps that typically include solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acid sequences, which is crucial for developing peptide-based compounds. The trifluoroacetate salt form enhances the solubility and stability of the compound, making it more suitable for biological assays.

  1. Solid-Phase Synthesis: The peptide chain is constructed on a solid support, allowing for easy purification after each coupling reaction.
  2. Coupling Reactions: Specific reagents are used to facilitate the formation of peptide bonds between amino acids.
  3. Deprotection Steps: Protective groups are removed at various stages to expose reactive functional groups necessary for subsequent reactions.
  4. Salt Formation: The trifluoroacetate salt is formed by neutralizing the free base form of Difelikefalin with trifluoroacetic acid.
Molecular Structure Analysis

Difelikefalin (trifluoroacetate salt) exhibits a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular structure can be represented as follows:

  • Molecular Formula: C38H54F3N7O8C_{38}H_{54}F_{3}N_{7}O_{8}
  • Molecular Weight: Approximately 771.85 g/mol
  • Structural Features: The compound contains several hydrophilic and hydrophobic regions, which influence its interaction with biological membranes and receptors.

The detailed structural data can be obtained from databases like PubChem, which provide insights into the three-dimensional conformation of the molecule .

Chemical Reactions Analysis

Difelikefalin undergoes several chemical reactions that are critical for its activity as a kappa-opioid receptor agonist. Key reactions include:

  1. Binding Affinity: Difelikefalin binds to kappa-opioid receptors with high affinity (EC50 = 0.16 nM in human cells), which triggers downstream signaling pathways associated with pain modulation and itch relief .
  2. Metabolic Stability: The compound's structure allows it to resist metabolic degradation compared to other opioid peptides, enhancing its therapeutic potential.
  3. Solubility Reactions: The trifluoroacetate salt form improves solubility in aqueous solutions, facilitating its use in biological studies.
Mechanism of Action

The mechanism of action of Difelikefalin involves its selective activation of kappa-opioid receptors located in the central nervous system and peripheral tissues. Upon binding to these receptors, Difelikefalin initiates a series of intracellular events:

  1. Receptor Activation: The binding induces conformational changes in the receptor.
  2. G-Protein Coupling: Activated kappa-opioid receptors couple with G-proteins, leading to inhibition of adenylate cyclase activity.
  3. Signal Transduction: This results in decreased cyclic adenosine monophosphate levels and modulation of ion channels, ultimately reducing neuronal excitability and pain perception.
Physical and Chemical Properties Analysis

Difelikefalin (trifluoroacetate salt) possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of trifluoroacetate.
  • Stability: Stable under recommended storage conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for similar compounds.

These properties are crucial for determining the appropriate conditions for handling and using Difelikefalin in laboratory settings .

Applications

Difelikefalin (trifluoroacetate salt) has significant potential applications in scientific research:

  1. Pain Management Research: As a kappa-opioid receptor agonist, it is studied for its analgesic properties without the risk of addiction associated with traditional opioids.
  2. Itch Relief Studies: Investigated for its efficacy in treating pruritus (itching), particularly in conditions like chronic kidney disease.
  3. Pharmacological Studies: Used as a tool compound to explore kappa-opioid receptor signaling pathways and their implications in various physiological processes.
Introduction to Kappa Opioid Receptor Therapeutics

The kappa opioid receptor represents a critical target for modulating pruritus and pain pathways without the abuse potential and central nervous system side effects associated with mu-opioid receptor agonists. Historically, kappa opioid receptor agonists faced significant development challenges due to centrally mediated adverse effects such as dysphoria, sedation, and hallucinations [1] [8]. This limitation catalyzed research into peripherally restricted ligands that could harness the therapeutic benefits of kappa opioid receptor activation while minimizing central nervous system exposure.

Historical Development of Peripherally Restricted Kappa Opioid Receptor Agonists

Early kappa opioid receptor agonists (e.g., spiradoline, enadoline) demonstrated potent anti-pruritic and analgesic effects but were abandoned clinically due to dose-limiting psychomimetic effects [1] [9]. This prompted a strategic shift toward designing compounds with limited blood-brain barrier permeability. Key milestones in this evolution include:

  • First-Generation Agonists: Non-selective compounds like pentazocine exhibited modest peripheral effects but retained central activity due to sufficient lipophilicity for blood-brain barrier penetration [9].
  • Chemical Optimization Efforts: Structural modifications focused on increasing hydrophilicity and molecular weight. Asimadoline (a small-molecule agonist) showed improved peripheral restriction but encountered efficacy limitations in clinical trials for pain [9].
  • Peptide-Based Solutions: Difelikefalin emerged as a breakthrough by adopting a tetrapeptide structure with D-amino acids and charged residues, fundamentally altering its pharmacokinetic profile [3] [7].

This trajectory highlights the pharmacological imperative to balance receptor selectivity, peripheral restriction, and clinical efficacy in kappa opioid receptor therapeutics.

Unmet Clinical Needs in Pruritus Management

Chronic pruritus affects 23–44 million Americans, with particularly high prevalence (20%–40%) in hemodialysis patients [2] [5]. The clinical burden extends beyond itch intensity to profound quality-of-life impairments:

  • Therapeutic Gaps: Conventional treatments (antihistamines, corticosteroids) target histaminergic pathways but are largely ineffective against non-histaminergic pruritus, which dominates chronic conditions [2].
  • Systemic Limitations: Oral immunosuppressants (e.g., Janus kinase inhibitors) show efficacy in atopic dermatitis but carry risks of infections and cardiovascular events [2].
  • Neuroimmune Dysregulation: Chronic pruritus involves spinal cord kappa opioid receptor–gastrin-releasing peptide receptor interactions and cytokine-mediated neuronal sensitization (e.g., IL-31, IL-4/13) [2] [10].

Table 1: Prevalence and Limitations of Current Pruritus Therapies

ConditionPruritus PrevalenceCurrent Treatment Limitations
Chronic Kidney Disease40%–60% of hemodialysis patientsAntihistamines ineffective; gabapentin risks sedation [5] [10]
Atopic Dermatitis>80% of patientsTopical steroids cause skin atrophy; immunosuppressants increase infection risk [2]
Neuropathic ItchVariableLimited evidence for neuromodulators (e.g., pregabalin) [2]

These unmet needs underscore the necessity for targeted therapies addressing non-histaminergic pruritus pathways.

Rationale for Difelikefalin's Molecular Design

Difelikefalin (4-amino-1-(D-phenylalanyl-D-phenylalanyl-D-leucyl-D-lysyl)piperidine-4-carboxylic acid) was engineered to overcome historical challenges through strategic physicochemical and receptor-binding innovations:

  • Peripheral Restriction Mechanism: The trifluoroacetate salt form enhances aqueous solubility, while the tetrapeptide structure with D-amino acids confers resistance to proteolytic degradation. Its calculated logP of -1.5 and polar surface area >200 Ų prevent passive blood-brain barrier diffusion [3] [7] [9].
  • Receptor Selectivity: Difelikefalin exhibits >1000-fold selectivity for kappa opioid receptor over mu/delta opioid receptors (Ki = 0.24 nM for kappa opioid receptor) due to complementary electrostatic interactions with Glu297 and Tyr312 in the orthosteric pocket [6] [9].
  • Biological Activity: Activation of peripheral kappa opioid receptors on sensory neurons inhibits transient receptor potential vanilloid channels and reduces pro-inflammatory cytokine release (e.g., prostaglandins) from immune cells [3] [9].

Table 2: Key Molecular Features Enabling Difelikefalin's Efficacy

Design FeatureStructural BasisFunctional Impact
D-amino acid configurationD-Phe-D-Phe-D-Leu-D-Lys sequenceProtease resistance; extended plasma half-life [7]
Charged C-terminusPiperidine-4-carboxylic acid with amino groupEnhanced hydrophilicity (CLogP = -1.5) [3] [9]
Salt formationTrifluoroacetate counterionImproved solubility for intravenous formulation [3]

Cryo-EM studies confirm that difelikefalin stabilizes a kappa opioid receptor conformation favoring G-protein coupling over β-arrestin recruitment, potentially mitigating intracellular cascades linked to adverse effects [6]. This targeted design addresses the dual requirements of peripheral restriction and potent kappa opioid receptor activation, positioning it as a first-in-class therapeutic for systemic pruritus.

Properties

Product Name

Difelikefalin (trifluoroacetate salt)

IUPAC Name

4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C38H54F3N7O8

Molecular Weight

793.9 g/mol

InChI

InChI=1S/C36H53N7O6.C2HF3O2/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25;3-2(4,5)1(6)7/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49);(H,6,7)/t27-,28-,29-,30-;/m1./s1

InChI Key

DNTIYNDNHLWSLZ-KGURMGBCSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.